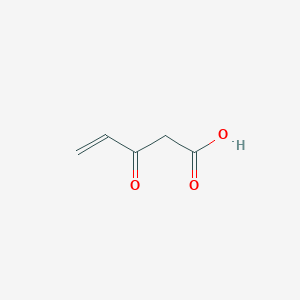
3-oxopent-4-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-oxopent-4-enoic acid is an organic compound with the molecular formula C5H6O3 It is a member of the oxo carboxylic acids, characterized by the presence of both a ketone and a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-oxopent-4-enoic acid can be synthesized through several methods. One common approach involves the oxidation of 4-pentenal, 3-methyl-2-butanone, and cyclopentene oxide . Another method includes the use of propylene alcohol and orthoacetate as starting materials, followed by ester exchange and rearrangement reactions under the action of a catalyst to obtain 4-pentenoic ester. This ester is then hydrolyzed, acidified, and rectified to yield 3-oxo-4-pentenoic acid .
Industrial Production Methods
Industrial production of 3-oxo-4-pentenoic acid typically involves catalytic processes that ensure high yield and purity. The use of noble metal catalysts such as platinum and palladium is common in these processes .
Analyse Des Réactions Chimiques
Types of Reactions
3-oxopent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in the reactions of 3-oxo-4-pentenoic acid include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary but often involve controlled temperatures and pH levels to ensure the desired product is obtained.
Major Products
The major products formed from the reactions of 3-oxo-4-pentenoic acid depend on the specific reaction conditions. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
3-oxopent-4-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of various chemicals.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Mécanisme D'action
The mechanism of action of 3-oxo-4-pentenoic acid involves its interaction with molecular targets such as enzymes. The compound can act as a substrate for enzymatic reactions, leading to the formation of various products. The pathways involved in these reactions are complex and depend on the specific enzyme and reaction conditions .
Comparaison Avec Des Composés Similaires
3-oxopent-4-enoic acid can be compared with other similar compounds such as 2-oxo-3-pentenoic acid and 4-oxo-pentanoic acid. These compounds share similar structural features but differ in the position of the functional groups, which can influence their chemical reactivity and applications .
List of Similar Compounds
- 2-Oxo-3-pentenoic acid
- 4-Oxo-pentanoic acid
- 3-Methyl-4-oxo-2-pentenoic acid
Propriétés
Formule moléculaire |
C5H6O3 |
|---|---|
Poids moléculaire |
114.1 g/mol |
Nom IUPAC |
3-oxopent-4-enoic acid |
InChI |
InChI=1S/C5H6O3/c1-2-4(6)3-5(7)8/h2H,1,3H2,(H,7,8) |
Clé InChI |
KSSFGJUSMXZBDD-UHFFFAOYSA-N |
SMILES |
C=CC(=O)CC(=O)O |
SMILES canonique |
C=CC(=O)CC(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















